molecular formula C7H6INO B14451345 N-(3-Iodophenyl)formamide CAS No. 74702-39-9

N-(3-Iodophenyl)formamide

Cat. No.: B14451345
CAS No.: 74702-39-9
M. Wt: 247.03 g/mol
InChI Key: ACDJTAQUQDESNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Iodophenyl)formamide: is an organic compound characterized by the presence of an iodine atom attached to the benzene ring and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Aniline Derivatives: One common method involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst.

    Using Formic Acid: Another method involves the N-formylation of aromatic amines using formic acid under solvent-free conditions.

Industrial Production Methods: Industrial production of N-(3-Iodophenyl)formamide often involves the use of scalable and efficient synthetic routes, such as the reaction of aniline derivatives with formic acid or ethyl orthoformate. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-Iodophenyl)formamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It serves as a model compound for understanding the behavior of halogenated aromatic compounds .

Medicine: Its unique structure allows for the exploration of novel pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various industrial processes .

Mechanism of Action

The mechanism of action of N-(3-Iodophenyl)formamide involves its interaction with molecular targets through its formamide and iodine functional groups. The formamide group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, making this compound useful in research and development .

Comparison with Similar Compounds

  • N-(2-Iodophenyl)formamide
  • N-(4-Iodophenyl)formamide
  • N-(3-Bromophenyl)formamide

Comparison: N-(3-Iodophenyl)formamide is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and interactions. Compared to its analogs, such as N-(2-Iodophenyl)formamide and N-(4-Iodophenyl)formamide, the 3-position iodine atom provides distinct steric and electronic effects. This uniqueness makes it particularly valuable in specific synthetic and research applications .

Properties

CAS No.

74702-39-9

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

N-(3-iodophenyl)formamide

InChI

InChI=1S/C7H6INO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10)

InChI Key

ACDJTAQUQDESNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.